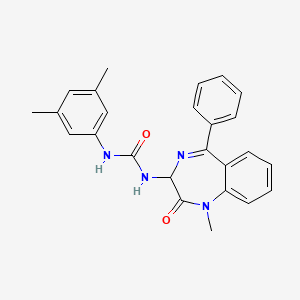
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C25H24N4O2 and its molecular weight is 412.493. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Forms and Solubility
- Crystal Forms and Solubility Improvements : Different crystal forms of the compound, including alpha- and beta-forms, have been investigated for their solubility and dissolution properties. Enhancing its bioavailability through methods like solid dispersion and wet grinding has been explored (Yano et al., 1996).
Pharmacological Profiles
- Gastrin/CCK-B Receptor Antagonism : The compound has been studied as a potent and selective antagonist of gastrin/CCK-B receptors. This includes investigations into its effects on gastric acid secretion and utility in treating gastro-oesophagal reflux disease (Semple et al., 1997).
In Vitro and In Vivo Studies
- Evaluation in Cellular and Animal Models : The compound's effects have been tested in in vitro cell lines and in vivo animal models to understand its pharmacological profile, especially concerning its receptor antagonist activity and potential for treating related disorders (Nishida et al., 1994).
Radiolabeled Compound Studies
- Development of Radiolabeled Analogues : Radiolabeled versions of the compound have been developed to study receptor binding, which could be instrumental in tumor targeting and understanding receptor dynamics (Akgün et al., 2009).
Solid Dispersion and Colloidal Particle Formation
- Stability and Absorption of Colloidal Particles : Research has been conducted on the stability and absorption properties of colloidal particles formed from the compound's solid dispersion systems. This includes studying the properties of these particles in aqueous environments and their potential pharmaceutical applications (Yano et al., 1996).
Synthesis and Chemical Characterization
- Synthesis and Structural Studies : Various synthesis methods and structural characterizations of related compounds have been explored. This includes understanding the molecular structure and its impact on chemical properties (Jean-Claude & Just, 1991).
Functional Evaluations
- Functional Evaluation of Antagonist Activity : Detailed functional evaluations of the compound's antagonistic activities have been performed to understand its binding affinities and effects on cellular processes (Dunlop et al., 1997).
Antioxidant Activity Studies
- Investigation of Antioxidant Activity : Research has been conducted to evaluate the antioxidant activities of derivatives of the compound, showcasing its potential in various therapeutic applications (George et al., 2010).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-16-13-17(2)15-19(14-16)26-25(31)28-23-24(30)29(3)21-12-8-7-11-20(21)22(27-23)18-9-5-4-6-10-18/h4-15,23H,1-3H3,(H2,26,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXXCHBHENUGEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

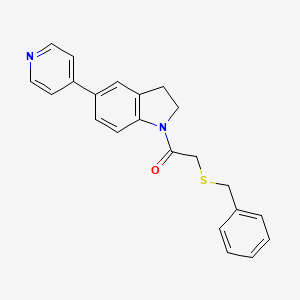

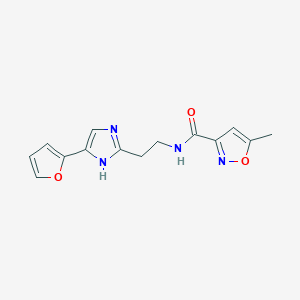
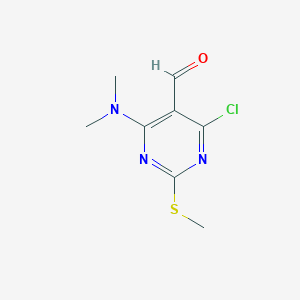
![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

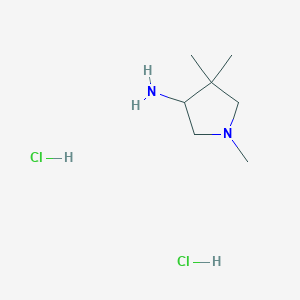
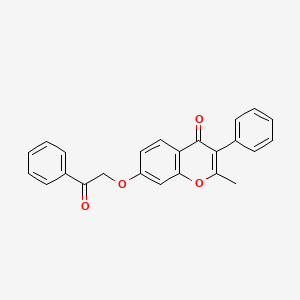
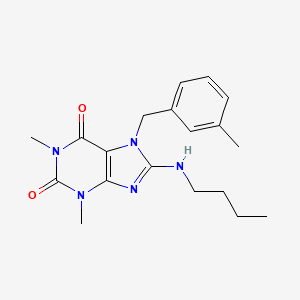
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2402022.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)
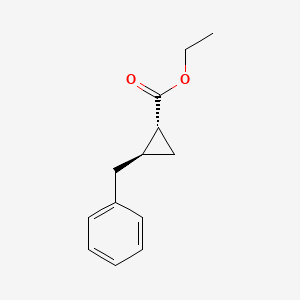
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
